![molecular formula C36H41N2O4PSi2 B15285752 1-[(2S)-1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea](/img/structure/B15285752.png)
1-[(2S)-1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core, which is further functionalized with trimethylsilyl groups and a phenylurea moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
準備方法
The synthesis of 1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core, followed by the introduction of trimethylsilyl groups. The final step involves the coupling of the core structure with a phenylurea moiety under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of advanced purification techniques to isolate the final product .
化学反応の分析
1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
科学的研究の応用
1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics
作用機序
The mechanism of action of 1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its interactions with key molecular targets .
類似化合物との比較
1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea can be compared with other similar compounds, such as:
1-{(1R,2S)-1-[(11BR)-Dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea: This compound shares a similar core structure but differs in the stereochemistry and functional groups attached.
(2S)-1-(11BR)-Dinaphtho[2,1-D1’,2’-F][1,3,2]dioxaphosphepin-4-yl-1,2,3,4-tetrahydro-2-methylquinoline: Another compound with a similar dinaphtho core but different substituents and applications.
特性
分子式 |
C36H41N2O4PSi2 |
|---|---|
分子量 |
652.9 g/mol |
IUPAC名 |
1-[(2S)-1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C36H41N2O4PSi2/c1-24(37-36(39)38-27-17-9-8-10-18-27)23-40-43-41-34-30(44(2,3)4)21-25-15-11-13-19-28(25)32(34)33-29-20-14-12-16-26(29)22-31(35(33)42-43)45(5,6)7/h8-22,24H,23H2,1-7H3,(H2,37,38,39)/t24-/m0/s1 |
InChIキー |
PHSUTVKYSIIYRJ-DEOSSOPVSA-N |
異性体SMILES |
C[C@@H](COP1OC2=C(C3=CC=CC=C3C=C2[Si](C)(C)C)C4=C(O1)C(=CC5=CC=CC=C54)[Si](C)(C)C)NC(=O)NC6=CC=CC=C6 |
正規SMILES |
CC(COP1OC2=C(C3=CC=CC=C3C=C2[Si](C)(C)C)C4=C(O1)C(=CC5=CC=CC=C54)[Si](C)(C)C)NC(=O)NC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15285670.png)
![1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)
![(2S,3R,4S,5R,6R)-2-[(6-Fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B15285687.png)
![Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)
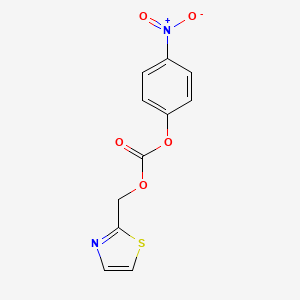

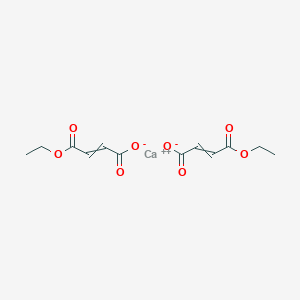
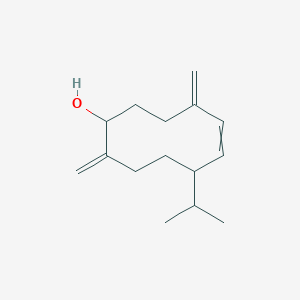
![ethyl 8-bromo-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B15285731.png)
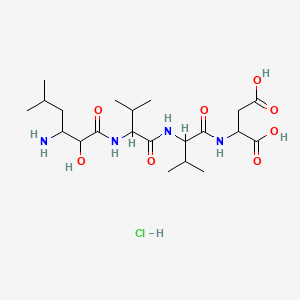
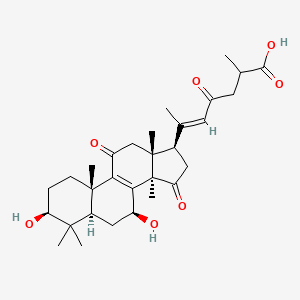
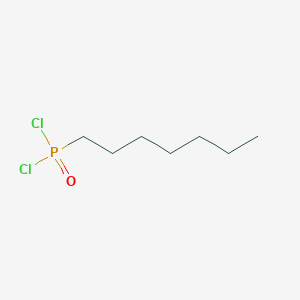
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B15285750.png)
![[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15285757.png)
